[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
Description
[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: is an organic compound that belongs to the class of pyrroles. This compound is characterized by the presence of a methoxy group, a nitro group, and a hydroxymethyl group attached to a pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
[1-(2-methoxy-5-nitrophenyl)-2,5-dimethylpyrrol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-6-11(8-17)10(2)15(9)13-7-12(16(18)19)4-5-14(13)20-3/h4-7,17H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRHVCRKFBEEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)[N+](=O)[O-])OC)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol typically involves the following steps:
Nitration: The starting material, 2-methoxy-5-nitrobenzaldehyde, is prepared by nitration of 2-methoxybenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid.
Pyrrole Formation: The nitrated product is then subjected to a Paal-Knorr synthesis to form the pyrrole ring. This involves the reaction of the nitrated aldehyde with 2,5-dimethyl-1,4-diketone in the presence of an acid catalyst.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Hydroxymethylation: Finally, the amino group is converted to a hydroxymethyl group through a Mannich reaction involving formaldehyde and a secondary amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and pyrrole formation, and catalytic hydrogenation for the reduction step to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(2-methoxy-5-aminophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy and hydroxymethyl groups may also contribute to its activity by influencing its binding to target molecules.
Comparison with Similar Compounds
[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: can be compared with other similar compounds such as:
[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: Lacks the nitro group, which may result in different biological activities.
[1-(2-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: Lacks the methoxy group, which may affect its chemical reactivity and biological properties.
[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid]: An oxidized derivative with different chemical and biological properties.
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
